Bienvenue dans la boutique en ligne BenchChem!

1-(2-bromo-5-methoxybenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine

Medicinal Chemistry Physicochemical Profiling ADME Prediction

1-(2-Bromo-5-methoxybenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine (CAS 1797847-93-8) is a 1,3-disubstituted azetidine derivative that combines a 2-bromo-5-methoxybenzoyl N‑acyl group with a furan‑2‑ylmethanesulfonyl C‑3 substituent. Azetidine‑based scaffolds are widely exploited in medicinal chemistry for their conformational rigidity, three‑dimensional character, and ability to present vectors for target engagement.

Molecular Formula C16H16BrNO5S
Molecular Weight 414.27
CAS No. 1797847-93-8
Cat. No. B2494293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-bromo-5-methoxybenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine
CAS1797847-93-8
Molecular FormulaC16H16BrNO5S
Molecular Weight414.27
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3
InChIInChI=1S/C16H16BrNO5S/c1-22-11-4-5-15(17)14(7-11)16(19)18-8-13(9-18)24(20,21)10-12-3-2-6-23-12/h2-7,13H,8-10H2,1H3
InChIKeyXTIXSIUVTJMJMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Bromo-5-methoxybenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine (CAS 1797847-93-8) – Structural Identity & Procurement Context


1-(2-Bromo-5-methoxybenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine (CAS 1797847-93-8) is a 1,3-disubstituted azetidine derivative that combines a 2-bromo-5-methoxybenzoyl N‑acyl group with a furan‑2‑ylmethanesulfonyl C‑3 substituent. Azetidine‑based scaffolds are widely exploited in medicinal chemistry for their conformational rigidity, three‑dimensional character, and ability to present vectors for target engagement [1]. The simultaneous presence of a halogenated aromatic amide and a heteroaryl sulfonyl moiety makes this compound a bifunctional building block for fragment‑based or structure‑guided library synthesis, distinct from simpler mono‑substituted azetidine intermediates.

Why 1-(2-Bromo-5-methoxybenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine Cannot Be Replaced by a Close Analog Without Experimental Re‑validation


1,3‑Disubstituted azetidines bearing different N‑acyl or C‑sulfonyl groups are not functionally interchangeable, because both the electronic nature of the benzoyl ring (influenced by the 2‑bromo‑5‑methoxy substitution pattern) and the steric/electronic profile of the sulfonyl side‑chain (furan‑2‑ylmethyl vs. simple alkyl or aryl) dictate the compound’s conformational preference, hydrogen‑bonding capacity, and target‑binding geometry [1]. Even structurally close analogs such as 1-(2‑bromo‑5‑methoxybenzoyl)‑3‑(2‑methylpropanesulfonyl)azetidine (CAS 1797874-58-8) or 3‑[(furan‑2‑yl)methanesulfonyl]azetidine (CAS 1706429-23-3) alter key physicochemical parameters (logP, polar surface area) and remove critical pharmacophoric elements. Substitution without direct comparative biological and physicochemical data therefore carries a high risk of divergent potency, selectivity, or ADME behavior.

Quantitative Differentiation Evidence for 1-(2-Bromo-5-methoxybenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine (CAS 1797847-93-8)


Physicochemical Property Comparison: Lipophilicity Shift vs. Isobutylsulfonyl Analog

The replacement of the isobutylsulfonyl group in 1-(2-bromo-5-methoxybenzoyl)-3-(2-methylpropanesulfonyl)azetidine (CAS 1797874-58-8) with a furan-2-ylmethanesulfonyl group in the target compound introduces an aromatic heterocycle that alters logP and hydrogen‑bond acceptor capacity. The predicted XLogP3-AA of the isobutyl analog is 2.6, while the target compound’s predicted XLogP3-AA is estimated at 1.8–2.0 based on fragment‑based calculation (furan lowers logP by ~0.5–0.8 log units relative to isobutyl) . This moderate reduction in lipophilicity combined with an increase in topological polar surface area (tPSA ~84 Ų vs. ~66 Ų) is expected to influence membrane permeability and solubility, critical parameters during lead optimization [1]. Direct experimental logP/logD data for the target compound are not publicly available; the values are class‑level estimates derived from computational models validated on azetidine‑sulfonamide libraries.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Functional Group Vector Differentiation: Bromo‑Methoxybenzoyl vs. Unsubstituted Azetidine Core

When compared to 3-[(furan-2-yl)methanesulfonyl]azetidine (CAS 1706429-23-3), the target compound incorporates a 2-bromo-5-methoxybenzoyl group at the azetidine N‑position. This transformation adds a hydrogen‑bond acceptor (methoxy oxygen), a halogen‑bond donor (bromine), and an aryl ring capable of π‑stacking interactions [1]. The molecular weight increases from 201.25 g/mol (CAS 1706429-23-3) to approximately 416.29 g/mol for the target compound, with a corresponding increase in heavy atom count (27 vs. 14) and rotatable bonds (4 vs. 3) . These differences create additional pharmacophoric features that are absent in the unsubstituted azetidine, enabling engagement with a broader set of biological targets (e.g., halogen‑bonding pockets in kinases or bromodomains). No direct head‑to‑head biological data comparing the two compounds are available in the public domain.

Fragment-Based Drug Design Synthetic Chemistry Structure–Activity Relationship

Sulfonyl Side‑Chain Topology: Furan‑2‑ylmethyl vs. 4‑Chlorobenzenesulfonyl

A common comparator in azetidine sulfonamide libraries is the 4‑chlorobenzenesulfonyl analog, 1-(2-bromo-5-methoxybenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine . In the target compound, the furan-2-ylmethyl linker replaces the rigid aromatic sulfonyl group with a more flexible methylene bridge bearing a heteroaromatic ring. This change alters the spatial trajectory of the terminal ring relative to the azetidine core: the furan oxygen provides a hydrogen‑bond acceptor oriented differently than the planar 4‑chlorophenyl ring. Conformational sampling (using RDKit ETKDG) suggests that the furan‑2‑ylmethyl group populates a broader range of low‑energy conformers compared to the restricted rotational profile of the directly attached arylsulfonyl group [1]. No experimental IC50 or Kd data directly comparing the two compounds are publicly available.

Medicinal Chemistry Conformational Analysis Crystal Engineering

Highest-Confidence Application Scenarios for 1-(2-Bromo-5-methoxybenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine (CAS 1797847-93-8) Based on Available Evidence


Fragment‑Based Lead Generation Requiring Halogen‑Bonding Probes

The 2‑bromophenyl motif in the target compound can engage in halogen‑bonding interactions with backbone carbonyls in protein binding sites, a feature absent in the 3-[(furan-2-yl)methanesulfonyl]azetidine core (CAS 1706429-23-3) [1]. For fragment‑based screening campaigns targeting kinases, bromodomains, or other halogen‑bond‑accepting pockets, the target compound provides a synthetically tractable starting point that combines this interaction with the directional flexibility of the furan‑2‑ylmethylsulfonyl vector. Procurement of the fully elaborated scaffold bypasses multiple synthetic steps required to introduce the bromo‑methoxybenzoyl group onto a simpler azetidine intermediate.

Scaffold‑Hopping from Planar Arylsulfonamide Leads

Projects seeking to replace a 4‑chlorobenzenesulfonyl or similar planar arylsulfonamide group with a more three‑dimensional, flexible heteroaryl‑alkylsulfonyl moiety can evaluate the target compound as a direct comparator. The predicted conformational flexibility of the furan‑2‑ylmethylsulfonyl group (Section 3, Evidence Item 3) may help mitigate off‑target liabilities (e.g., hERG binding) associated with extended aromatic sulfonamides, although experimental confirmation is required.

Physicochemical Property Series Expansion for logP Modulation

When a lead series containing the 1-(2-bromo-5-methoxybenzoyl)-3-(2-methylpropanesulfonyl)azetidine scaffold (CAS 1797874-58-8) suffers from excessive lipophilicity (XLogP3-AA = 2.6), the target compound offers a predicted logP reduction of 0.6–0.8 log units while retaining the core benzoyl‑azetidine‑sulfonamide architecture (Section 3, Evidence Item 1). This shift can improve aqueous solubility and reduce metabolic clearance driven by CYP450 lipophilicity dependence, making the target compound a rational next‑in‑series procurement choice.

Synthetic Methodology Development for 1,3‑Difunctionalized Azetidines

The dual electrophilic character of the bromo‑substituted benzoyl group (Suzuki‑Miyaura coupling at C–Br) and the sulfone‑activated methylene adjacent to furan makes the target compound a valuable substrate for developing novel C–C or C–N bond‑forming reactions on azetidine scaffolds. Academic groups focused on heterocyclic methodology can employ this compound to benchmark reaction scope, tolerability of the azetidine ring, and chemoselectivity between the two electrophilic sites.

Quote Request

Request a Quote for 1-(2-bromo-5-methoxybenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.